Cas no 40704-04-9 (Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-)
![Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl- structure](https://it.kuujia.com/scimg/cas/40704-04-9x500.png)
40704-04-9 structure
Nome del prodotto:Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-
Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-
- 2-[4-[2-([1,1'-biphenyl]-4-yl)vinyl]phenyl]-5,7-dimethylbenzoxazole
- 5,7-dimethyl-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole
- Benzoxazole, 2-(4-(2-(1,1'-biphenyl)-4-ylethenyl)phenyl)-5,7-dimethyl-
- Benzoxazole, 2-[4-[2-([1,1'-biphenyl]-4-yl)ethenyl]phenyl]-5,7-dimethyl-
- Benzoxazole, 2-(4-(2-((1,1'-biphenyl)-4-yl)ethenyl)phenyl)-5,7-dimethyl-
- UNII-WA3SY46WLQ
- SCHEMBL3145556
- EINECS 255-048-7
- WA3SY46WLQ
- NS00030833
- DTXSID9068249
- 40704-04-9
- 2-(4-(2-(1,1'-BIPHENYL)-4-YLETHENYL)PHENYL)-5,7-DIMETHYLBENZOXAZOLE
- 2-(4-(2-((1,1'-Biphenyl)-4-yl)vinyl)phenyl)-5,7-dimethylbenzoxazole
-
- Inchi: InChI=1S/C29H23NO/c1-20-18-21(2)28-27(19-20)30-29(31-28)26-16-12-23(13-17-26)9-8-22-10-14-25(15-11-22)24-6-4-3-5-7-24/h3-19H,1-2H3/b9-8+
- Chiave InChI: PQKKXHAZEZTNFG-CMDGGOBGSA-N
- Sorrisi: C1(C2C=CC=CC=2)C=CC(/C=C/C2C=CC(C3=NC4C=C(C)C=C(C)C=4O3)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 401.177964
- Massa monoisotopica: 401.177964
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 31
- Conta legami ruotabili: 4
- Complessità: 580
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.1
- Superficie polare topologica: 26
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 567°Cat760mmHg
- Punto di infiammabilità: 247.6°C
- Indice di rifrazione: 1.679
Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl- Letteratura correlata
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
40704-04-9 (Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-) Prodotti correlati
- 5242-49-9(Fluorescent Brightener KSN)
- 83942-13-6(4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine)
- 2138563-31-0(1-2-bromo-1-(1-cyclopropylethoxy)ethyl-4-fluorobenzene)
- 1000932-76-2(1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-7-carboxylic Acid)
- 2229397-08-2(methyl 5-(2-aminoethoxy)thiophene-2-carboxylate)
- 2006060-76-8(4-(1-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
- 377052-22-7(7-(2-chlorophenyl)methyl-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 942920-55-0(Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1806292-70-5(Methyl 3-(2-bromo-3-(fluoromethoxy)phenyl)propanoate)
- 2172115-43-2(1-(Pyridin-4-yl)piperidine-4-thiol)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
